(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Description

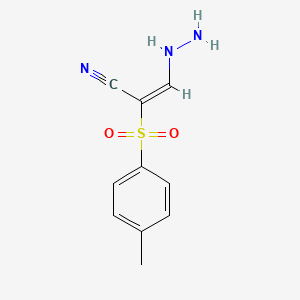

The compound “(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” is an α,β-unsaturated nitrile derivative characterized by a hydrazinyl group at position 3, a 4-methylbenzenesulfonyl (tosyl) group at position 2, and a nitrile group in the E-configuration. The hydrazinyl group likely enhances reactivity and intermolecular interactions, making it a candidate for pharmaceutical or materials science applications .

Properties

IUPAC Name |

(E)-3-hydrazinyl-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)16(14,15)10(6-11)7-13-12/h2-5,7,13H,12H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXAFFIFMFHHBR-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNN)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NN)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to elucidate the precise mechanisms involved.

Biochemical Pathways

The biochemical pathways affected by (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable. Further pharmacokinetic studies are required to understand these properties.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets, mode of action, and the biochemical pathways it affects. As such, more research is needed in this area.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions. .

Biological Activity

(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, synthesis, and potential implications in pharmacology.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a hydrazine moiety attached to a prop-2-enenitrile core, with a sulfonyl group derived from 4-methylbenzenesulfonic acid.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with 4-methylbenzenesulfonyl isocyanate or similar electrophiles. The general synthetic route includes the following steps:

- Formation of the Hydrazone : The initial step involves reacting hydrazine with an aldehyde or ketone to form a hydrazone.

- Nitrile Introduction : The addition of a nitrile group is achieved through nucleophilic substitution or addition reactions.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against HeLa and MDA-MB-231 cell lines, suggesting potential efficacy in cancer therapy .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2a | MDA-MB-231 | 3.92 |

| 2a | HeLa | 11.4 |

| 2e | HeLa | 11.1 |

The proposed mechanism for the antiproliferative activity includes the inhibition of cell division and proliferation through the modulation of signaling pathways associated with hypoxia-inducible factors (HIFs). These factors play a critical role in cellular responses to low oxygen conditions, which are prevalent in tumor microenvironments .

Case Studies

Several case studies have highlighted the therapeutic potential of similar hydrazine derivatives:

- Case Study A : A derivative was tested for its ability to inhibit tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls.

- Case Study B : In vitro studies demonstrated that treatment with hydrazine derivatives led to increased apoptosis in cancer cells, as evidenced by annexin V staining and caspase activation assays.

Pharmacological Implications

The biological activity of this compound suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments. Further research is warranted to explore its pharmacokinetics and toxicity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs share the α,β-unsaturated nitrile core but differ in substituents, influencing their chemical behavior and applications. Key comparisons include:

*Calculated based on molecular formulas.

Key Observations:

- Hydrazinyl vs. Amino/Nitro Groups: The hydrazinyl group in the target compound provides stronger hydrogen-bonding capacity compared to amino () or nitro () substituents. This could enhance solubility in polar solvents and influence crystal packing ().

- Sulfonyl Group Effects: The 4-methylbenzenesulfonyl group is common in analogs (e.g., Bay 11-7821, ) and contributes to electron-withdrawing effects, stabilizing the α,β-unsaturated system and affecting reactivity in Michael addition or cyclization reactions.

- Stereochemical Variations: The E-configuration in the target compound contrasts with Z-isomers (), which exhibit distinct geometric constraints and intermolecular interactions .

Physicochemical and Crystallographic Properties

- This may lead to unique crystal packing, as seen in ’s π-π interactions (Cg-Cg: 3.842 Å) .

- Solvent Effects: demonstrates solvent polarity’s role in conformational stability (e.g., anti/syn conformers in chloroform vs. methanol), which may influence the target compound’s behavior in solution .

- Thermodynamic Stability: DFT calculations in suggest minimal energy differences (<1 eV) between conformers, implying flexibility in molecular design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.